[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol
Description
[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol is a furan-based compound featuring a hydroxymethyl group attached to a furan ring, which is further substituted with a 5-amino-2-methylphenyl group. The amino and methyl substituents on the phenyl ring influence its electronic, steric, and solubility properties, making it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
[5-(5-amino-2-methylphenyl)furan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8-2-3-9(13)6-11(8)12-5-4-10(7-14)15-12/h2-6,14H,7,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKRLPWHLBGVCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=C(O2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions, often using reagents like methyl iodide and ammonia.
Methanol Group Addition: The methanol group is added via a hydroxymethylation reaction, typically using formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and pH during the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is oxidized to a carboxylic acid.
Reduction: Reduction reactions can convert the amino group to an amine or the furan ring to a tetrahydrofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles like sodium azide are employed.
Major Products:
Oxidation: Formation of [5-(5-Carboxy-2-methylphenyl)furan-2-yl]methanol.
Reduction: Formation of [5-(5-Amino-2-methylphenyl)tetrahydrofuran-2-yl]methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential as a biochemical probe in proteomics research.
- Studied for its interactions with biological macromolecules .
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
- Used in drug discovery and development processes .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and resins .
Mechanism of Action
The mechanism of action of [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
[5-(3-Aminophenyl)furan-2-yl]methanol
- Structure: A meta-amino substituent on the phenyl ring (CAS: 764710-29-4).
- It is frequently used as a building block in organic synthesis .
- Applications: Intermediate for antimalarial and anticancer agents due to its ability to form Schiff bases via the amino group .
[5-(4-Amino-2-methylphenyl)furan-2-yl]methanol
- Structure: A para-amino and ortho-methyl substituent (CAS: 105119-82-2).
- Properties: The methyl group increases lipophilicity, improving membrane permeability in drug candidates. The para-amino group enhances hydrogen-bonding capacity, which is critical for target binding in medicinal chemistry .
[5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol
- Structure : Nitro and methyl substituents at the 3- and 4-positions, respectively (CAS: 677765-65-0).
- Properties: The nitro group acts as an electron-withdrawing group, stabilizing the molecule but requiring reduction to an amino group for further functionalization. Used as a precursor in dye and explosive synthesis .
Halogen-Substituted Analogs
[5-(2,5-Dichlorophenyl)furan-2-yl]methanol
Heterocyclic Variations
(5-(Furan-2-yl)pyridin-3-yl)methanol
- Structure : Pyridine replaces the phenyl ring (CAS: 887973-98-0).
- Properties: The pyridine nitrogen introduces basicity, altering solubility in acidic conditions. Potential applications in coordination chemistry and catalysis .
Solubility and Stability
- Amino-substituted derivatives (e.g., [5-(5-Amino-2-methylphenyl)furan-2-yl]methanol) exhibit higher aqueous solubility due to hydrogen bonding, whereas nitro- or chloro-substituted analogs are more lipophilic .
- Amino groups are prone to oxidation, necessitating storage under inert atmospheres, while nitro groups enhance thermal stability .
Reactivity
- The amino group in this compound facilitates reactions such as: Schiff base formation with aldehydes/ketones . Acylation to form amides for drug derivatization .
- The hydroxymethyl group on the furan ring can undergo oxidation to carboxylic acids, as demonstrated in enzymatic studies using 5-(hydroxymethyl)furfural oxidase .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Solubility (LogP) | Applications |
|---|---|---|---|---|---|
| This compound | N/A | C12H13NO2 | 5-Amino, 2-methyl | 1.2 (estimated) | Pharmaceutical intermediates |
| [5-(3-Aminophenyl)furan-2-yl]methanol | 764710-29-4 | C11H11NO2 | 3-Amino | 0.8 | Anticancer agents, Schiff bases |
| [5-(4-Amino-2-methylphenyl)furan-2-yl]methanol | 105119-82-2 | C12H13NO2 | 4-Amino, 2-methyl | 1.5 | Drug discovery |
| [5-(4-Methyl-3-nitrophenyl)furan-2-yl]methanol | 677765-65-0 | C12H11NO4 | 4-Methyl, 3-nitro | 2.1 | Dye precursors |
| [5-(2,5-Dichlorophenyl)furan-2-yl]methanol | 585522-14-1 | C11H8Cl2O2 | 2,5-Dichloro | 3.0 | Agrochemicals |
Biological Activity
[5-(5-Amino-2-methylphenyl)furan-2-yl]methanol is an organic compound characterized by its furan ring and amino group, which contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The compound's structure is defined by the presence of a furan ring, an amino group at the 5-position, and a methanol moiety. This unique configuration allows for diverse interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O |
| Molecular Weight | 203.24 g/mol |
| Functional Groups | Amino (-NH₂), Hydroxyl (-OH) |
| Structural Features | Furan ring, Aromatic amine |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The furan ring is known to enhance the compound's interaction with microbial targets, potentially leading to effective inhibition of bacterial growth. Preliminary studies suggest that this compound may show activity against both Gram-positive and Gram-negative bacteria.
Antioxidant Properties
The presence of hydroxyl and amino groups in this compound suggests strong antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. Various assays have been conducted to evaluate the compound’s ability to scavenge free radicals.
Anti-inflammatory Activity
Compounds containing furan rings often exhibit anti-inflammatory properties. The amino group may facilitate interactions with inflammatory mediators, suggesting that this compound could modulate inflammatory pathways effectively. In vitro studies have demonstrated promising results in reducing pro-inflammatory cytokines.
Cytotoxicity and Anticancer Potential
Initial cytotoxicity assessments using cell lines such as MCF-7 (breast cancer) have shown that this compound exhibits significant cytotoxic effects. The IC50 values indicate its potential as an anticancer agent, warranting further investigation into its mechanisms of action against cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound may bind to specific receptors or enzymes involved in disease processes, influencing various biochemical pathways.
- Hydrogen Bonding : The amino group enhances the potential for hydrogen bonding with biomolecules, facilitating interactions that can lead to biological effects.
- Lipophilicity : The methyl group affects the compound's lipophilicity, influencing absorption and distribution within biological systems.
Case Studies and Research Findings
Recent studies have highlighted the therapeutic potential of this compound:
-
Antimicrobial Screening : In a study assessing various compounds for antimicrobial activity, this compound showed inhibition against E. coli and S. aureus with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
Microorganism MIC (mg/mL) E. coli 0.025 S. aureus 0.030 -
Cytotoxicity Studies : A cytotoxicity assay revealed that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced cell viability in MCF-7 cells, indicating its potential as an anticancer agent.
Concentration (µM) Cell Viability (%) 10 85 50 60 100 30
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
